4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.42 g/mol This compound is characterized by the presence of a fluorenyl group attached to a piperazine ring, which is further connected to a butanoic acid moiety
Scientific Research Applications
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is falcipain 2 (FP-2) . FP-2 is a hemoglobin-degrading cysteine protease of Plasmodium falciparum, the parasite responsible for malaria . This makes FP-2 a significant target for the development of novel antimalarial drugs .
Mode of Action
The compound interacts with FP-2, inhibiting its function .
Biochemical Pathways
The inhibition of FP-2 affects the biochemical pathways involved in the degradation of hemoglobin . This disruption can prevent Plasmodium falciparum from obtaining necessary nutrients, thereby inhibiting its growth and proliferation .
Result of Action
The inhibition of FP-2 by this compound can lead to the death of Plasmodium falciparum due to starvation . This could potentially reduce the severity of malaria in infected individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid typically involves the following steps:
Formation of the Fluorenyl-Piperazine Intermediate: The initial step involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate. This reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired intermediate.
Attachment of the Butanoic Acid Moiety: The fluorenyl-piperazine intermediate is then reacted with a butanoic acid derivative, such as succinic anhydride, to form the final product. This step requires controlled reaction conditions, including temperature and pH, to ensure the successful attachment of the butanoic acid moiety.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenyl-piperazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs.
Comparison with Similar Compounds
Similar Compounds
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]butanoic acid: Similar structure but lacks the oxo group.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]propanoic acid: Similar structure with a shorter carbon chain.
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]pentanoic acid: Similar structure with a longer carbon chain.
Uniqueness
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid is unique due to the presence of the oxo group in its structure, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-yl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-19(9-10-20(25)26)22-11-13-23(14-12-22)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,21H,9-14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUIBNUAZPYGAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.